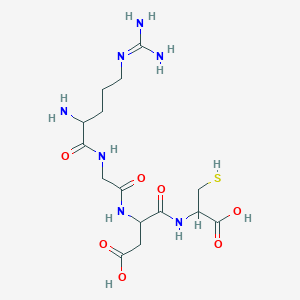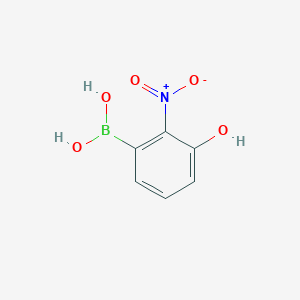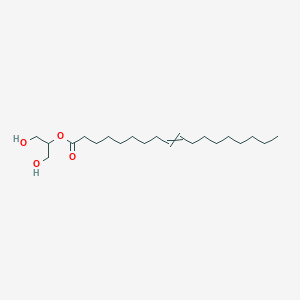
1,3-Dihydroxypropan-2-yl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxypropan-2-yl oleate, also known as 2-oleoylglycerol, is a monoglyceride where the acyl group is derived from oleic acid. This compound is a type of glycerolipid, which is a class of lipids containing a glycerol backbone. It is commonly found in various natural sources, including plant oils and animal fats. The compound is known for its role in biological systems, particularly in lipid metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl oleate can be synthesized through enzymatic reactions involving lipases. One common method involves the alcoholysis of triolein using ethanol and water in the presence of lipase from Rhizopus oryzae. The reaction is typically carried out in n-heptane at 37°C for 6 hours in a sealed tube . Another method involves using Novozym 435 as a catalyst with ethanol at 25°C for 4 hours .
Industrial Production Methods
Industrial production of 1,3-dihydroxypropan-2-yl oleate often involves the use of biocatalysts to ensure regioselectivity and high yield. The process typically includes the use of immobilized lipases to catalyze the reaction between glycerol and oleic acid or its derivatives. The reaction conditions are optimized to achieve maximum conversion and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the oleate group into saturated fatty acid derivatives.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the oleate group.
Substitution: Acid chlorides and anhydrides are commonly used reagents for esterification reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl oleate has several scientific research applications:
Chemistry: It is used as a model compound in studies of lipid metabolism and enzymatic reactions.
Biology: The compound plays a role in cellular signaling pathways and is studied for its effects on cell proliferation and differentiation.
Industry: The compound is used in the production of emulsifiers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dihydroxypropan-2-yl oleate involves its interaction with lipid metabolic pathways. It acts as a substrate for various lipases and phospholipases, which hydrolyze the compound to release free fatty acids and glycerol. These products are then utilized in energy production, membrane synthesis, and signaling pathways . The compound also influences the activity of enzymes involved in lipid metabolism, thereby regulating cellular lipid homeostasis .
Comparison with Similar Compounds
1,3-Dihydroxypropan-2-yl oleate is similar to other monoglycerides such as 2-monoolein and 2-monooleoylglycerol. it is unique in its specific acyl group derived from oleic acid, which imparts distinct physicochemical properties and biological activities . Similar compounds include:
2-Monoolein: A monoglyceride with a similar structure but different stereochemistry.
2-Monooleoylglycerol: Another monoglyceride with similar biological functions but different acyl chain length and saturation.
Properties
Molecular Formula |
C21H40O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3 |
InChI Key |
UPWGQKDVAURUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


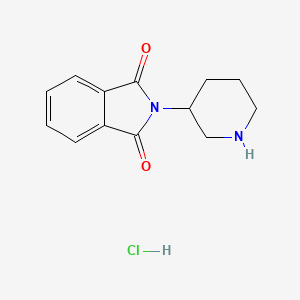
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
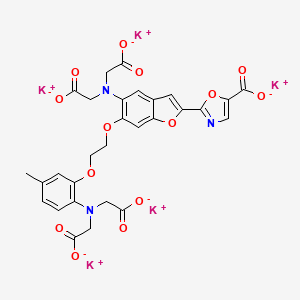
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
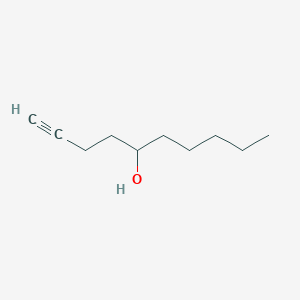
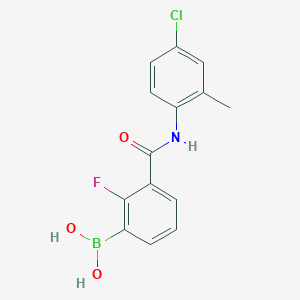
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
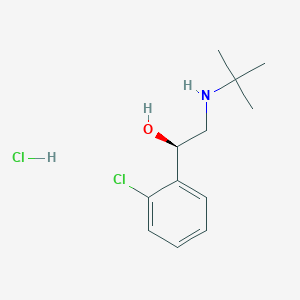
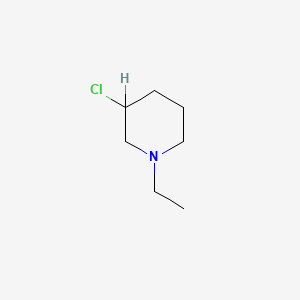
![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)
